molecular formula C16H13N3OS2 B3866077 (2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide CAS No. 73718-47-5

(2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide

Cat. No.: B3866077
CAS No.: 73718-47-5
M. Wt: 327.4 g/mol
InChI Key: SSMRCFLCGZRUDT-LICLKQGHSA-N
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Description

(2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide is a complex organic compound that features a benzothiazole ring, a thioether linkage, and a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide typically involves the reaction of 2-mercaptobenzothiazole with bromoacetic acid to form (2-benzothiazolylthio)acetic acid. This intermediate is then reacted with phenylmethylenehydrazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the hydrazide group can produce amines .

Mechanism of Action

The mechanism of action of (2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolylthioacetic acid
  • Phenylmethylenehydrazine
  • Benzothiazole derivatives

Uniqueness

(2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide is unique due to its combination of a benzothiazole ring, a thioether linkage, and a hydrazide functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-benzylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-15(19-17-10-12-6-2-1-3-7-12)11-21-16-18-13-8-4-5-9-14(13)22-16/h1-10H,11H2,(H,19,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMRCFLCGZRUDT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73718-47-5
Record name Acetic acid, (2-benzothiazolylthio)-, (phenylmethylene)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073718475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Benzothiazolylthio)acetic acid (phenylmethylene)hydrazide

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